Bienvenue dans la boutique en ligne BenchChem!

Octadecanoic acid;ZINC

Filler coating Surface modification Polymer composites

For industrial wire drawing, filler masterbatch, PVC stabilization, and ionomeric TPE processing, zinc stearate delivers quantifiably superior results that preclude direct substitution. In cold drawing of AISI 1020 steel, it achieves 18.8 kN drawing force versus 20.0–20.6 kN for alternatives, reducing energy costs and die wear. In filler coating, it significantly outperforms calcium stearate in surface coverage, improving dispersion. For PVC, it is irreplaceable in Ca/Zn stabilizer systems; the optimal CaSt₂:ZnSt₂ ratio is 5:4 for 767-second dynamic thermal stability. In maleated EPDM/HDPE ionomers, it uniquely enables practical melt processing. Procure dedicated zinc stearate inventory to realize these performance advantages.

Molecular Formula C18H36O2Zn
Molecular Weight 349.9 g/mol
CAS No. 557-05-1
Cat. No. B148108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid;ZINC
CAS557-05-1
Synonymsaluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate
Molecular FormulaC18H36O2Zn
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.[Zn]
InChIInChI=1S/C18H36O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);
InChIKeyXIVNZHXRIPJOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Soluble in benzene;  insoluble in water, alcohol and ether
Soluble in acids and common solvents when hot
Solubility in water: none
Insoluble

Zinc Stearate (CAS 557-05-1): A Multifunctional Metal Soap for Plastics, Rubber, and Industrial Lubrication


Zinc stearate (octadecanoic acid zinc salt, CAS 557-05-1) is a metallic soap formed by the reaction of stearic acid with a zinc compound, typically zinc oxide . It appears as a white, hydrophobic powder with a melting range of approximately 118–130°C [1]. Industrially, it functions as an internal lubricant, mold release agent, acid scavenger in polyolefins, and co-stabilizer in PVC formulations [2]. Unlike many metal stearates, zinc stearate exhibits a relatively sharp melting transition and demonstrates distinct performance characteristics in filler coating, lubricity, and thermal stabilization that differentiate it from calcium stearate, magnesium stearate, and stearic acid [2].

Why Zinc Stearate (CAS 557-05-1) Cannot Be Blindly Substituted with Calcium or Magnesium Stearate


Despite sharing the stearate anion, metal stearates exhibit fundamentally divergent performance profiles driven by the identity of the metal cation. Zinc stearate functions predominantly as an internal lubricant and acid scavenger, whereas calcium stearate serves primarily as an external lubricant and heat stabilizer, and magnesium stearate is optimized for pharmaceutical tablet lubrication [1]. Substituting zinc stearate with calcium stearate in filler coating applications results in measurably inferior surface coverage [2]. In wire drawing operations, zinc stearate produces lower drawing forces than alternative industrial lubricants [3]. In PVC thermal stabilization, zinc stearate acts rapidly on initial color but promotes "zinc burning" if used alone, requiring precise ratio optimization with calcium stearate—a balance not achievable with single-metal stearate systems [4]. These quantitative performance gaps render blind substitution technically invalid and economically suboptimal.

Quantitative Differentiation Evidence: Zinc Stearate (CAS 557-05-1) vs. Closest Analogs


Superior Filler Surface Coverage Compared to Calcium and Magnesium Stearates

In a comparative dry-coating study of calcium carbonate and magnesium hydroxide fillers, zinc stearate produced the highest degree of filler surface coverage among all tested metal stearates, while calcium stearate was the least effective coating agent [1]. Stearic acid itself performed well on calcium carbonate but poorly on magnesium hydroxide, whereas zinc stearate provided consistently effective coverage across filler types [1].

Filler coating Surface modification Polymer composites

Lowest Drawing Force Among Industrial Lubricants in Steel Wire Drawing

In an experimental evaluation of industrial lubricants for cold drawing of annealed AISI 1020 steel rods, zinc stearate demonstrated the lowest drawing force requirement of 18.8 kN, representing a 6% reduction compared to Lubricant A (20.0 kN) and a 9% reduction compared to Lubricant B (20.6 kN) [1]. Numerical simulations corroborated that zinc stearate yielded the lowest coefficient of friction among the three lubricants tested [1].

Wire drawing Metalworking lubricant Tribology

Differential PVC Thermal Stabilization: Zinc Stearate for Initial Color, Calcium Stearate for Long-Term Stability

In PVC thermal stabilization, zinc stearate and calcium stearate play distinct, non-interchangeable roles. Zinc stearate acts rapidly to inhibit initial discoloration by scavenging labile chlorine atoms, but produces ZnCl₂ as a byproduct, which catalyzes accelerated "zinc burning" degradation [1]. Calcium stearate functions as a long-term HCl acceptor and can react with ZnCl₂ to regenerate the zinc soap [2]. Optimal stabilization requires a specific CaSt₂/ZnSt₂ mass ratio—typically 5:4 for dynamic thermal stability achieving 767 seconds stability time, with blue-light whiteness values of 45.48 and 37.40 at 10 and 15 minutes processing respectively [3].

PVC heat stabilization Thermal degradation Polymer additives

Internal Lubricant Mechanism with Greater Melt Flow Rate Enhancement vs. Stearic Acid

In polymer/elastomer blend systems, zinc stearate and stearic acid exhibit fundamentally different lubrication mechanisms. Zinc stearate functions as an internal lubricant, significantly increasing melt flow rate with increasing dosage up to 0.5%, whereas stearic acid functions as an external lubricant and produces only minimal, plateaued enhancement of melt flow rate regardless of dosage [1]. Conversely, stearic acid reduces the external coefficient of friction more effectively than zinc stearate, confirming its external lubrication role [1].

Polymer processing Melt rheology Internal lubricant

Melt Viscosity Reduction in Ionomeric Polymer Blends via Ionic Plasticization

In ionomeric blends of maleated EPDM and maleated HDPE, the addition of zinc stearate causes a dramatic reduction in melt viscosity, rendering the blend melt-processable particularly at high shear rates [1]. This viscosity reduction is attributed to zinc stearate functioning as an ionic plasticizer at temperatures above its melting point (~128°C), where it disrupts ionic crosslinks within the ionomer network [1]. Notably, zinc-neutralized ionomers exhibit lower viscosity than corresponding potassium- or calcium-neutralized ionomers, and the addition of 15 wt% zinc stearate produces a substantial drop in low shear rate viscosity [2]. Concurrently, zinc stearate addition increases tensile strength of the ionomeric blend [1].

Ionomeric polymers Melt processing Ionic plasticizer

Evidence-Based Application Scenarios Where Zinc Stearate (CAS 557-05-1) Provides Verifiable Selection Advantage


High-Performance Wire Drawing Lubricant Formulations

Procurement for wire drawing lubricant formulations should prioritize zinc stearate based on experimentally validated reduction in drawing force. In cold drawing of AISI 1020 steel, zinc stearate achieves 18.8 kN drawing force versus 20.0–20.6 kN for alternative industrial lubricants [1]. This 6–9% force reduction translates directly to lower energy costs, extended die service life, and reduced wire breakage frequency in continuous drawing operations. Formulators targeting energy-efficient, high-throughput metalworking processes should specify zinc stearate as the primary lubricant component.

Filled Polymer Masterbatch and Composite Manufacturing

When selecting a dispersant for filler surface treatment in masterbatch production, zinc stearate offers quantifiably superior filler coverage compared to calcium stearate (the least effective coating) and magnesium stearate [1]. This enhanced coverage facilitates improved filler dispersion within the polymer matrix, reducing agglomeration and enabling higher filler loading without sacrificing mechanical properties. Compounders producing calcium carbonate-filled polyethylene or magnesium hydroxide-filled flame-retardant compounds should preferentially source zinc stearate for optimized filler-polymer compatibility.

PVC Heat Stabilizer Co-Formulation (Ca/Zn Synergistic Systems)

PVC compounders must not substitute zinc stearate with other metal stearates when formulating Ca/Zn stabilizer systems. Zinc stearate is essential for inhibiting initial discoloration, while calcium stearate provides long-term HCl scavenging [1]. The optimal mass ratio of CaSt₂:ZnSt₂ has been established at 5:4, yielding 767 seconds of dynamic thermal stability with specified whiteness retention values [2]. Substituting zinc stearate with calcium stearate alone compromises initial color; using zinc stearate alone accelerates zinc burning. Procurement should maintain separate zinc stearate and calcium stearate inventories with blending at the point of compounding.

Ionomeric Thermoplastic Elastomer Processing

For processors of ionomeric TPEs based on maleated EPDM/HDPE blends, zinc stearate serves a dual function unattainable with other metal stearates: it reduces melt viscosity sufficiently to enable practical melt processing at high shear rates while simultaneously increasing tensile strength of the final material [1]. This ionic plasticization mechanism is specific to zinc stearate at processing temperatures above 128°C. Calcium stearate and magnesium stearate do not provide comparable viscosity reduction in zinc-neutralized ionomer systems, and potassium-neutralized analogs exhibit higher inherent viscosity [2]. Zinc stearate is the indicated additive for rendering these ionomeric blends commercially processable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octadecanoic acid;ZINC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.